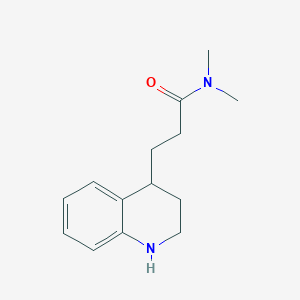

N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide

Description

N,N-Dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a synthetic compound featuring a tetrahydroquinoline (THQ) core linked to a propanamide side chain with dimethyl substitutions on the amide nitrogen. This structural motif is common in peptidomimetics targeting opioid receptors, particularly the µ-opioid receptor (MOR). The compound’s design leverages the THQ scaffold’s conformational rigidity and the propanamide moiety’s ability to modulate receptor binding and bioavailability.

Properties

CAS No. |

1315366-65-4 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |

InChI |

InChI=1S/C14H20N2O/c1-16(2)14(17)8-7-11-9-10-15-13-6-4-3-5-12(11)13/h3-6,11,15H,7-10H2,1-2H3 |

InChI Key |

OSDXCIHLRWIEGJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CCC1CCNC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The THQ core and propanamide side chain are conserved across analogs, but substituents on the THQ ring and amide nitrogen critically influence activity. Key examples:

Key Observations :

- THQ Ring Modifications : Bulky substituents (e.g., naphthalenylmethyl in 15b ) increase steric hindrance, affecting receptor binding kinetics. Smaller groups (e.g., hydroxybenzyl in 4e ) may favor hydrogen bonding with MOR .

Physicochemical and Pharmacological Properties

Data from analogs provide insights into structure-activity relationships (SAR):

Key Findings :

- HPLC Retention : Analogs with polar groups (e.g., hydroxy in 4e ) exhibit shorter retention times (~21.3 min), suggesting higher polarity. The dimethyl variant may show intermediate retention due to balanced lipophilicity .

- Mass Spectrometry : ESI-MS data (e.g., 502.1 for 15b ) confirm molecular integrity and aid in diastereomer identification .

Biological Activity

N,N-Dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide (CAS No. 1315366-65-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

1. Synthesis of the Compound

The synthesis of N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves a multi-step process starting from readily available precursors. The key steps include:

- Formation of Tetrahydroquinoline : The initial step often involves the condensation of an appropriate amine with an aldehyde or ketone to form a tetrahydroquinoline structure.

- Methylation : Subsequent steps may include N-methylation using dimethyl sulfate or other methylating agents to achieve the desired N,N-dimethyl substitution on the nitrogen atom.

The purity and yield of the synthesized compound can vary based on the reaction conditions and purification methods employed.

Anticancer Properties

N,N-Dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide has shown promising anticancer activity in various studies:

- Mechanism of Action : The compound is believed to exert its anticancer effects through the induction of apoptosis in cancer cells and inhibition of tumor growth. It may also interfere with specific signaling pathways involved in cell proliferation and survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 10.5 | Apoptosis induction | |

| A549 (lung cancer) | 15.2 | Cell cycle arrest |

Antibacterial and Antifungal Activities

Research indicates that this compound exhibits significant antibacterial and antifungal properties:

- Antibacterial Activity : In vitro studies have demonstrated effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

- Antifungal Activity : The compound also shows potential against fungal pathogens such as Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory properties of N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide have been explored through various models:

- In Vivo Studies : Animal models have shown that the compound reduces inflammation markers significantly when administered in inflammatory conditions.

3. Case Studies

Several case studies highlight the therapeutic potential of N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide:

-

Case Study on Cancer Treatment :

- A recent study investigated its effects on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability along with increased apoptosis markers such as caspase activation.

-

Case Study on Infection Control :

- Another study focused on its antibacterial properties against multidrug-resistant strains of bacteria. The findings suggested that this compound could serve as a lead for developing new antibiotics.

4. Conclusion

N,N-Dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide exhibits a broad spectrum of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects. Its diverse mechanisms of action make it a promising candidate for further research in therapeutic applications. Future studies should focus on elucidating the detailed molecular mechanisms and optimizing its pharmacological profiles for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.